Cas no 897475-26-2 (1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one)
1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
- 1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one
-
- Inchi: 1S/C21H23N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3
- InChI Key: CMYNUEWKLFHWNC-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=C(C)C=CC=C3S2)CC1)(=O)CCC1=CC=CC=C1
1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2609-1278-2μmol |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-5μmol |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-10μmol |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-20μmol |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-1mg |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-2mg |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-3mg |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-4mg |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-5mg |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2609-1278-10mg |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
897475-26-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one
Introduction to 1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one (CAS No. 897475-26-2)
1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one (CAS No. 897475-26-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzothiazole and piperazine, two important scaffolds in the design of bioactive molecules. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.
The molecular structure of 1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one consists of a benzothiazole ring, a piperazine ring, and a phenyl group attached to a propanone moiety. The benzothiazole ring is known for its biological activity and has been widely studied for its potential in treating various diseases. The piperazine ring, on the other hand, is a versatile scaffold that can enhance the solubility and bioavailability of the compound. The combination of these structural elements results in a molecule with a high degree of functional diversity and potential therapeutic utility.
Recent research has highlighted the importance of 1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one in the development of novel drugs for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
In addition to its neuroprotective effects, 1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one has also shown promise in cancer research. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt pathway. This pathway is frequently dysregulated in various types of cancer and plays a crucial role in cell proliferation and survival. By inhibiting this pathway, 1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-y l -3 - phen ylpro pan - 1 - one can potentially reduce tumor growth and improve treatment outcomes.
The pharmacokinetic properties of 1 - 4 - ( 4 - methyl - 1 , 3 - benz othia zol - 2 - yl ) piper azin - 1 - yl - 3 - phen ylpro pan - 1 - one have also been extensively studied. Its high lipophilicity allows it to readily penetrate biological membranes, which is essential for its therapeutic efficacy. However, this property also raises concerns about potential off-target effects and toxicity. Therefore, ongoing research is focused on optimizing the pharmacokinetic profile of this compound to enhance its safety and efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 1 - 4 - ( 4 - methyl - 1 , 3 - benz othia zol - 2 - yl ) piper azin - 1 - yl - 3 - phen ylpro pan - 1 - one in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings suggest that this compound has the potential to become a valuable addition to the arsenal of drugs used to treat neurodegenerative diseases and cancer.
In conclusion, 1 - 4 -( 4-methyl - 1 , 3-benz othia zol - 2-y l ) piper azin - 1-y l -3-p hen ylpro pan - 1-o ne (CAS No. 897475–26–2) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further development as a therapeutic agent. Continued research into this compound will likely uncover additional applications and optimize its use in clinical settings.
897475-26-2 (1-4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylpropan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)